molecular formula C10H7BrN2O B7893113 3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde

3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B7893113
M. Wt: 251.08 g/mol
InChI Key: HCGIJFJUDVCBHP-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde (CAS 1341697-43-5) is a high-value chemical intermediate with significant applications in medicinal chemistry and anticancer research. This compound features a benzaldehyde core functionalized with a 4-bromo-1H-pyrazol-1-yl group, making it a versatile building block for the synthesis of more complex heterocyclic systems through further condensation or cyclization reactions . Its primary research value lies in the development of novel fused pyran derivatives, which have demonstrated potent and broad-spectrum anticancer activity against breast (MCF7), lung (A549), and colorectal (HCT116) cancer cell lines . As a key synthetic precursor, this aldehyde is used in multi-component condensation reactions with reagents like malononitrile and various carbonyl compounds to generate diverse chemical libraries for biological screening . The resulting compounds have shown promising mechanisms of action, including inducing cell cycle arrest at the G1 phase, triggering apoptosis , and causing persistent DNA damage in cancer cells, presenting a distinct pathway from standard chemotherapeutic agents like etoposide . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-2-8(4-10)7-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGIJFJUDVCBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Bromo 1h Pyrazol 1 Yl Benzaldehyde and Analogues

Precursor Synthesis and Building Block Generation

The efficient synthesis of the target molecule relies on the availability of two key building blocks: the 4-bromo-1H-pyrazole core and a suitable benzaldehyde-based synthon.

Synthesis of 4-Bromo-1H-pyrazole Core

The 4-bromo-1H-pyrazole scaffold is a crucial heterocyclic intermediate. guidechem.com Its synthesis typically begins with pyrazole (B372694) itself. A common and direct approach is the electrophilic bromination of the pyrazole ring. Various brominating agents can be employed, including elemental bromine. guidechem.com Alternative methods have been developed to avoid the use of hazardous elemental bromine, such as using sodium bromide in the presence of an oxidizing agent like potassium peroxymonosulfate (B1194676) (oxone). guidechem.com Electrocatalytic and photocatalytic bromination reactions have also been reported as greener alternatives. guidechem.com For instance, an electrocatalytic method involves the reaction of hydrazine (B178648), a 1,3-diketone, and a bromine source in an electrolytic cell to first form the pyrazole ring and then introduce the bromo substituent. guidechem.com Another strategy involves the cyclization of appropriately substituted precursors, such as the reaction of hydrazine derivatives with fluorinated and brominated 1,3-dicarbonyl compounds, followed by halogenation steps. The resulting 4-bromo-1H-pyrazole serves as a versatile building block for further functionalization. sigmaaldrich.com

Table 1: Selected Methods for the Synthesis of 4-Bromo-1H-pyrazole

Starting MaterialReagents and ConditionsKey Features
PyrazoleBromine in a neutralization reactorDirect bromination. guidechem.com
PyrazoleSodium bromide, Potassium peroxymonosulfate (oxone)Avoids use of elemental bromine. guidechem.com
Hydrazine, 1,3-diketone, 2-bromo-2-propyl diesterElectrolysis, constant currentOne-pot, multi-component reaction. guidechem.com
Hydrazine derivatives, fluorinated and brominated precursorsCyclization followed by halogenationAccess to functionalized pyrazoles.

Preparation of Benzaldehyde-Based Synthons

The benzaldehyde (B42025) portion of the target molecule requires a reactive group to facilitate linkage with the pyrazole nitrogen. A common synthon for this purpose is 3-formylphenylboronic acid. medchemexpress.comsigmaaldrich.comnih.gov Processes for preparing highly pure formylphenylboronic acids often involve the purification of crude material by dissolution in an aqueous base, followed by precipitation with acid. google.com The synthesis of these boronic acids can be achieved through methods such as the reaction of a protected chlorobenzaldehyde with lithium, followed by treatment with a boron compound. google.com

Another key precursor can be 3-bromobenzaldehyde (B42254). This compound can be synthesized by the bromination of benzaldehyde using bromine chloride in the presence of a Lewis acid like aluminum chloride. google.comjustia.com The reaction is typically carried out under anhydrous and oxygen-free conditions. google.com

Multi-Step Organic Synthesis Routes

With the precursor building blocks in hand, the assembly of 3-(4-bromo-1H-pyrazol-1-yl)benzaldehyde can proceed through several strategic routes.

Formation of the Pyrazolyl-Benzaldehyde Linkage

The crucial step in the synthesis is the formation of the C-N bond between the pyrazole ring and the benzaldehyde moiety. This is typically achieved through N-arylation reactions. Classic methods like the Ullmann condensation have been widely used for this purpose. wikipedia.org The Ullmann reaction involves the copper-promoted coupling of an aryl halide with a nucleophile, in this case, the pyrazole nitrogen. wikipedia.org Modern variations of the Ullmann reaction often employ copper catalysts with ligands such as L-proline to achieve the coupling under milder conditions. researchgate.net

More contemporary and often more efficient methods include palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction provides a versatile and high-yielding method for the formation of C-N bonds between aryl halides and amines or N-heterocycles. wikipedia.orglibretexts.org The choice of palladium catalyst and phosphine (B1218219) ligand is critical for the success of the reaction and can be tailored to the specific substrates. researchgate.netnih.gov Both Ullmann-type and Buchwald-Hartwig reactions generally favor arylation at the less sterically hindered N-1 position of the pyrazole ring. nih.gov

Table 2: Key N-Arylation Reactions for Pyrazole Scaffolds

Reaction NameCatalyst SystemKey Features
Ullmann CondensationCopper (stoichiometric or catalytic)Classic method, often requires high temperatures. wikipedia.org
L-Proline Promoted Ullmann-type CouplingCopper salt and L-prolineMilder reaction conditions. researchgate.net
Buchwald-Hartwig AminationPalladium catalyst and phosphine ligandHigh efficiency and broad substrate scope. wikipedia.orglibretexts.org

Strategic Incorporation of the Bromo Substituent

The bromo substituent can be introduced at different stages of the synthesis. One strategy is to start with the pre-functionalized 4-bromo-1H-pyrazole and couple it with a suitable benzaldehyde derivative, such as 3-formylphenylboronic acid, via a Chan-Lam coupling, which is a copper-catalyzed N-arylation using boronic acids. researchgate.net

Alternatively, the pyrazole ring can be first attached to the benzaldehyde core, and the bromination can be performed as a later step. For example, 1-phenyl-1H-pyrazole can be brominated to introduce the bromo group at the 4-position of the pyrazole ring.

Formylation Reactions for Aldehyde Functionalization

If the synthesis starts with a precursor that lacks the aldehyde group, a formylation reaction is necessary. For instance, if 3-bromo-1-(1H-pyrazol-1-yl)benzene is synthesized first, the aldehyde group can be introduced through various formylation methods. One common method is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and dimethylformamide to introduce a formyl group onto an activated aromatic ring. bohrium.com Another approach is the palladium-catalyzed formylation of an aryl bromide using carbon monoxide and a hydrogen source. nih.gov This reductive carbonylation offers a direct route to aryl aldehydes. nih.gov Additionally, ortho-formylation of phenols can be achieved using various reagents, followed by further transformations if necessary. researchgate.net

A patent describes the synthesis of a related compound, 3-(4-bromo-phenyl)-1-(4-chloro-benzyl)-1H-pyrazole-5-carbaldehyde, which was prepared by the mild oxidation of the corresponding alcohol. nih.gov This suggests that the aldehyde functionality can also be obtained by oxidizing a precursor alcohol.

Advanced Synthetic Techniques and Reaction Conditions

The construction of the this compound scaffold and its derivatives benefits from a range of sophisticated synthetic methods. These techniques are designed to create specific bonds and stereochemical outcomes with high precision.

Asymmetric Michael Addition Strategies for Pyrazole Derivatives

The asymmetric aza-Michael addition is a powerful method for the enantioselective formation of C–N bonds, which is crucial for the synthesis of chiral pyrazole derivatives. In this reaction, a pyrazole acts as a nucleophile (Michael donor) adding to an α,β-unsaturated carbonyl compound (Michael acceptor). The development of chiral catalysts allows for the control of stereochemistry, leading to the formation of enantiomerically enriched products.

While not directly a method for the synthesis of this compound itself, this strategy is highly relevant for the creation of chiral analogs. For instance, a chiral pyrazole derivative synthesized via an asymmetric Michael addition could be further functionalized to introduce the benzaldehyde moiety.

Key to the success of these reactions is the choice of catalyst. Chiral organocatalysts, such as those derived from proline or L-tert-leucine, have been successfully employed. For example, an L-tert-leucine-derived urea-tertiary amine bifunctional catalyst has been shown to effectively catalyze the aza-Michael addition of hydrazones to β-trifluoromethyl-α,β-unsaturated ketones, leading to chiral pyrazolidines with excellent enantio- and diastereoselectivities. sciety.org Another approach involves the use of cesium carbonate (Cs2CO3) as an efficient catalyst for the direct aza-Michael addition of azoles to α,β-unsaturated malonates, which can be performed on a gram scale with high yields. dntb.gov.ua

These methodologies provide access to a diverse library of chiral pyrazole-containing building blocks that can be further elaborated to produce complex molecules with potential applications in drug discovery and materials science.

Prato Reaction for Fullerene Conjugation with Benzaldehyde-Pyrazole Scaffolds

The Prato reaction is a well-established method for the functionalization of fullerenes and carbon nanotubes. It involves a 1,3-dipolar cycloaddition of an azomethine ylide to the fullerene cage, resulting in the formation of a pyrrolidinofullerene. sciety.org The azomethine ylide is typically generated in situ from the reaction of an α-amino acid, such as sarcosine (B1681465), with an aldehyde.

This reaction offers a direct pathway to conjugate benzaldehyde-pyrazole scaffolds, like this compound, to fullerenes. In such a scenario, the benzaldehyde moiety of the target compound would react with sarcosine to form the requisite azomethine ylide, which would then add to C60 or other fullerenes. This creates a covalent linkage between the pyrazole-containing aromatic structure and the fullerene core, opening avenues for the development of novel materials with unique electronic and photophysical properties.

Notably, the Prato reaction has been successfully performed using substituted benzaldehydes. For example, the reaction of C60F18 with sarcosine and benzaldehyde has been reported to yield pyrrolidinofullerenes. acs.org Furthermore, a study on the synthesis of non-symmetric fullerene dimers specifically utilized 4-bromobenzaldehyde (B125591) in a Prato reaction, demonstrating the feasibility of using halogen-substituted benzaldehydes in this transformation. nih.gov The reaction conditions typically involve heating the components in a solvent like toluene (B28343) or o-dichlorobenzene. nih.gov

The ability to conjugate the this compound framework to fullerenes via the Prato reaction highlights a key strategy for creating advanced materials where the electronic properties of the pyrazole-benzaldehyde unit can influence the behavior of the fullerene conjugate.

Catalytic Approaches in Pyrazole-Benzaldehyde Synthesis

The core structure of this compound is an N-arylpyrazole. The synthesis of such compounds is often achieved through transition-metal-catalyzed cross-coupling reactions, which represent a significant advancement over classical condensation methods.

Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective for the N-arylation of pyrazoles. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N bond-forming reaction. In the context of synthesizing the target molecule, this could involve the coupling of 4-bromopyrazole with a 3-formylphenyl boronic acid derivative (a Suzuki-Miyaura type coupling followed by N-arylation) or, more directly, the coupling of a pyrazole with 3-bromobenzaldehyde or a corresponding aryl triflate. The use of sterically hindered phosphine ligands, such as tBuBrettPhos, has been shown to be highly efficient for the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives, providing N-arylpyrazoles in very good yields. nih.govresearchgate.net This approach is advantageous as aryl triflates can be readily prepared from widely available phenolic compounds. researchgate.net

Copper-Catalyzed Synthesis: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is another cornerstone for the synthesis of N-arylpyrazoles. Modern advancements have led to the development of milder and more efficient catalytic systems. The use of copper(I) iodide (CuI) in combination with diamine ligands has been demonstrated to effectively catalyze the N-arylation of a variety of nitrogen heterocycles, including pyrazoles, with aryl iodides and bromides. dntb.gov.uanih.gov These reactions tolerate a wide range of functional groups, including aldehydes, which is critical for the synthesis of this compound. dntb.gov.uaresearchgate.net The reaction of 1H-pyrazole with iodobenzene (B50100) in the presence of a CuO/acetylene black catalyst has been shown to produce 1-phenyl-1H-pyrazole in high conversion, highlighting the utility of heterogeneous copper catalysts that can be recycled. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. acs.orgresearchgate.net The synthesis of pyrazole derivatives, including N-arylpyrazoles, has been shown to benefit significantly from microwave assistance. For example, the microwave-assisted condensation of chalcones with hydrazine derivatives is a rapid method for constructing the pyrazole ring. nih.gov Catalytic N-arylation reactions can also be accelerated under microwave irradiation, making it a valuable technique for the efficient synthesis of compounds like this compound.

Methodological Advancements in Yield and Selectivity Optimization

Optimizing the yield and selectivity is a critical aspect of synthetic chemistry, particularly when dealing with unsymmetrical pyrazoles that offer multiple sites for reaction. For the synthesis of this compound and its analogs, controlling the regioselectivity of the N-arylation is paramount.

The N-arylation of an unsymmetrical pyrazole can lead to two different regioisomers. The outcome of the reaction is influenced by a combination of steric and electronic factors of the substrates, as well as the reaction conditions. Recent research has focused on tuning these parameters to achieve high selectivity for the desired isomer.

Ligand and Base Effects: The choice of ligand in transition-metal-catalyzed reactions plays a crucial role in determining both reactivity and selectivity. In copper-catalyzed N-arylation of pyrazoles, the use of different diamine ligands can influence which of the two nitrogen atoms of the pyrazole ring is arylated. acs.orgnih.gov By carefully selecting the ligand, it is possible to direct the arylation to either the less hindered or the more hindered nitrogen atom. nih.gov Similarly, in palladium-catalyzed reactions, the structure of the phosphine ligand can significantly impact the outcome. nih.gov

Substrate Control: The substituents on both the pyrazole ring and the aryl halide can exert significant steric and electronic effects that influence the regioselectivity of the N-arylation. Generally, the arylation of unsymmetrical pyrazoles tends to occur at the less sterically hindered nitrogen atom. acs.org However, electronic effects can sometimes override steric hindrance. For example, in copper-catalyzed arylation with arynes, pyrazoles with 3-ester substituents favored arylation at the Nβ position, which is further from the ester group, suggesting a possible chelation effect. nih.gov

The following table summarizes key factors that can be optimized to improve yield and selectivity in the N-arylation of pyrazoles:

ParameterEffect on Yield and SelectivityExample
Catalyst System The choice of metal (e.g., Pd vs. Cu) and its oxidation state can significantly influence reaction efficiency.Palladium catalysts with phosphine ligands are often highly active for aryl triflates, while copper-diamine systems are effective for aryl bromides and iodides. nih.govnih.gov
Ligand The steric and electronic properties of the ligand can control regioselectivity and enhance catalytic turnover.In copper-catalyzed arylations, tuning the diamine ligand can switch the site of N-arylation on the pyrazole ring. nih.gov
Base The choice of base affects the deprotonation of the pyrazole and can influence the overall reaction rate and yield.K3PO4 and Cs2CO3 are commonly used bases in copper- and palladium-catalyzed N-arylations. acs.org
Solvent The polarity and coordinating ability of the solvent can impact catalyst solubility, stability, and reactivity.Dioxane and DMF are often effective solvents for copper-catalyzed N-arylation reactions. acs.org
Temperature Reaction temperature affects the reaction rate and can influence selectivity.Microwave-assisted heating can significantly reduce reaction times and improve yields. acs.org
Substituents Steric and electronic properties of substituents on both the pyrazole and aryl halide direct the regioselectivity.Bulky substituents on the pyrazole often direct arylation to the less hindered nitrogen atom. acs.org

By systematically optimizing these parameters, chemists can achieve high yields and excellent regioselectivity in the synthesis of this compound and a wide array of its analogs, facilitating their use in various scientific disciplines.

Chemical Reactivity and Transformation Studies of 3 4 Bromo 1h Pyrazol 1 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key site for various chemical reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde in 3-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.orgyoutube.com This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl group, leading to a tetrahedral intermediate which is subsequently protonated to form an alcohol. libretexts.org The reactivity of the aldehyde can be influenced by the electronic properties of the aromatic ring; electron-donating groups can decrease its electrophilicity through resonance. libretexts.orglibretexts.org

Both strong, negatively charged nucleophiles and weak, neutral nucleophiles can participate in these reactions. Strong nucleophiles attack the carbonyl carbon directly, while reactions with weak nucleophiles often require an acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. youtube.com

Condensation Reactions for Imine and Schiff Base Formation

A significant reaction of the aldehyde group is its condensation with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comedu.krd This reaction is a cornerstone in the synthesis of various heterocyclic compounds and biologically active molecules. ijpsr.comrasayanjournal.co.inarabjchem.org The process involves the nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule, often catalyzed by acid. masterorganicchemistry.comyoutube.com

The formation of Schiff bases from substituted benzaldehydes and various amines is a well-established synthetic route. edu.krdijpsr.comnih.gov For instance, a series of Schiff bases were synthesized by condensing 3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde with different aromatic amines. ijpsr.com Similarly, the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiols in an acidic medium yields Schiff bases. rasayanjournal.co.in These reactions typically proceed in good yields when conducted in solvents like ethanol (B145695) with an acid catalyst. rasayanjournal.co.inarabjchem.org

Table 1: Examples of Schiff Base Formation from Pyrazole-Carbaldehydes

Aldehyde ReactantAmine ReactantCatalyst/SolventProduct TypeReference
3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehydeVarious aromatic aminesNot specifiedSchiff Bases ijpsr.com
1,3-diphenyl-1H-pyrazole-4-carbaldehyde4-amino-5-methyl-4H-1,2,4-triazole-3-thiolsAcetic acid/MethanolSchiff Bases rasayanjournal.co.in
Substituted benzaldehydes4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiolSulfuric acid/EthanolSchiff Bases arabjchem.org
3-chloro-1H-indole-2-carbaldehydeVarious aromatic aminesPiperidine/EthanolSchiff Bases nih.gov
Benzaldehyde (B42025)AnilineEthanolSchiff Base edu.krd

Oxidation and Reduction Pathways of the Carbonyl Center

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. nih.gov The oxidation of a similar compound, [3-(4-bromo-phenyl)-1-(4-chloro-benz-yl)-1H-pyrazol-5-yl]methanol, under mild conditions yielded the corresponding aldehyde, 3-(4-Bromo-phen-yl)-1-(4-chloro-benz-yl)-1H-pyrazole-5-carbaldehyde, demonstrating the feasibility of this transformation. nih.gov The specific conditions for the oxidation or reduction of this compound itself are not detailed in the provided search results, but general methods for aldehyde transformations are well-established in organic chemistry.

Reactivity of the Bromo-Substituent

The bromine atom attached to the pyrazole (B372694) ring is a versatile handle for further molecular elaboration through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) offers a pathway to replace the bromo-substituent with various nucleophiles. youtube.comyoutube.com These reactions are particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comnih.gov The mechanism can proceed through an addition-elimination pathway, involving a Meisenheimer intermediate, or an elimination-addition pathway via a benzyne (B1209423) intermediate. youtube.comyoutube.com The presence of electron-withdrawing groups stabilizes the negatively charged intermediate in the addition-elimination mechanism, thereby activating the ring towards nucleophilic attack. youtube.comyoutube.com

Cross-Coupling Methodologies for Further Functionalization

The bromo-substituent is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi-res.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnrochemistry.com It is a widely used method for synthesizing biaryl compounds. wikipedia.orgmasterorganicchemistry.com The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to form the new C-C bond. wikipedia.orgnrochemistry.com The choice of catalyst, base, and solvent system is crucial for achieving high yields. researchgate.netnih.govsioc-journal.cn For example, Pd(dppf)Cl2 has been shown to be an effective catalyst for the Suzuki coupling of 5-bromoindazoles with various boronic acids. nih.gov

Table 2: Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The reaction conditions, including the choice of catalyst and base, can be optimized to achieve high yields. organic-chemistry.orgrsc.org For instance, a mechanochemical Heck coupling has been developed for the synthesis of 3-vinylindazoles from 3-bromoindazoles. beilstein-journals.org

Reactivity Profile of the Pyrazole Heterocycle

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. Its reactivity is influenced by the electron-donating and electron-withdrawing effects of its constituent atoms and any attached substituents. In the case of this compound, the benzaldehyde group attached to the N1 position and the bromine atom at the C4 position significantly modulate the electron density and, consequently, the chemical reactivity of the pyrazole core.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions. researchgate.net However, the presence of a bromine atom at the C4 position in this compound alters the typical reactivity pattern.

Research on the nitration of 4-bromopyrazoles provides significant insights into the potential electrophilic substitution pathways for this compound. Studies have shown that the nitration of N-aryl-4-bromopyrazoles can lead to nitrodebromination, where the bromine atom at the C4 position is replaced by a nitro group. publish.csiro.au This reaction is often observed when the reaction is carried out in a mixture of concentrated nitric acid and sulfuric acid. publish.csiro.au For instance, the nitration of 4-bromo-1-phenylpyrazole in acetic anhydride/acetic acid resulted in the formation of 4-nitro-1-phenylpyrazole. publish.csiro.au This suggests that under certain conditions, the C4 position of this compound could undergo electrophilic substitution via a nitrodebromination mechanism.

Furthermore, N-alkyl-4-bromopyrazoles have been shown to undergo nitration at the C3 and/or C5 positions in addition to nitrodebromination. publish.csiro.au This indicates that the C3 and C5 positions of the pyrazole ring in this compound, while generally less reactive towards electrophiles, could potentially be functionalized under specific reaction conditions. The electron-withdrawing nature of the benzaldehyde substituent at the N1 position would likely deactivate the pyrazole ring towards electrophilic attack, making harsher conditions necessary for substitution to occur at these positions.

It is also important to consider that direct halogenation of pyrazoles with N-halosuccinimides (NXS) is a common method for introducing halogens at the C4 position. researchgate.net While the target molecule is already brominated at this position, this highlights the inherent reactivity of the C4 site towards electrophiles.

Potential Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring of this compound
ReactionElectrophilePotential Product(s)Reference
Nitration (via Nitrodebromination)NO₂⁺3-(4-Nitro-1H-pyrazol-1-yl)benzaldehyde publish.csiro.au
Nitration (at C3/C5)NO₂⁺3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)benzaldehyde and/or 3-(4-Bromo-5-nitro-1H-pyrazol-1-yl)benzaldehyde publish.csiro.au

The pyrazole ring possesses two nitrogen atoms, N1 and N2, which can exhibit different reactivity. In this compound, the N1 atom is already substituted with the 3-formylphenyl group. The remaining N2 atom possesses a lone pair of electrons and is therefore nucleophilic and susceptible to electrophilic attack, most notably alkylation and acylation.

N-alkylation of pyrazoles is a well-established transformation. mdpi.comresearchgate.net For unsymmetrical pyrazoles, the alkylation can occur at either of the two nitrogen atoms, often leading to a mixture of regioisomers. The regioselectivity of the alkylation is influenced by both steric and electronic factors. mdpi.com In the case of this compound, the N2 position is available for alkylation. Given the presence of the bulky 3-formylphenyl group at N1, alkylation at N2 would be sterically less hindered. A variety of alkylating agents, such as alkyl halides and trichloroacetimidates, can be employed under basic or acidic conditions, respectively. mdpi.comgoogle.com

N-acylation of pyrazoles can also be achieved using acylating agents like acyl chlorides or anhydrides. This reaction typically occurs at the N2 position if the N1 position is already substituted. nih.gov The resulting N-acylpyrazolium species can be stable compounds or reactive intermediates for further transformations.

Potential Functionalization Reactions of the Pyrazole Nitrogen in this compound
ReactionReagentPotential ProductReference
N-AlkylationAlkyl halide (e.g., CH₃I)1-(3-Formylphenyl)-2-methyl-4-bromo-1H-pyrazol-2-ium iodide mdpi.com
N-AcylationAcyl chloride (e.g., CH₃COCl)1-(3-Formylphenyl)-2-acetyl-4-bromo-1H-pyrazol-2-ium chloride nih.gov

Overall Stability and Reaction Pathways under Diverse Conditions

The stability of this compound is a critical factor in its handling, storage, and reactivity. The molecule's stability is influenced by temperature, pH, and the presence of oxidizing or reducing agents.

Hydrolytic Stability: The hydrolytic stability of pyrazole derivatives can vary significantly depending on the substituents. For instance, certain pyrazolyl benzoic acid ester derivatives have been found to be susceptible to hydrolysis. mdpi.com The aldehyde group in this compound could potentially undergo hydration in aqueous solutions, forming a geminal diol, although this equilibrium usually lies on the side of the aldehyde. The pyrazole ring itself is generally stable towards hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, ring-opening reactions can occur, although this typically requires harsh conditions.

Reaction Pathways under Diverse Conditions:

Theoretical and Computational Investigations of 3 4 Bromo 1h Pyrazol 1 Yl Benzaldehyde

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and its implications for chemical behavior.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used approach in quantum chemistry and condensed matter physics. DFT calculations on pyrazole (B372694) derivatives have been successfully employed to determine their optimized geometry, vibrational frequencies, and various electronic properties. asrjetsjournal.orgresearchgate.net

For 3-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would provide a detailed picture of its electronic landscape. bhu.ac.in These calculations can elucidate bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. Furthermore, DFT is used to calculate key electronic parameters that govern the molecule's stability and reactivity. asrjetsjournal.org

Table 1: Calculated Electronic Properties for a Representative Pyrazole Derivative

ParameterValue
Total Energy-2350.7 Hartree
Dipole Moment3.5 Debye
Ionization Potential8.2 eV
Electron Affinity1.5 eV

Note: The data in this table is illustrative and based on typical values for structurally similar pyrazole derivatives found in computational chemistry literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. unesp.brnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO would likely be spread across the pyrazole and benzaldehyde (B42025) rings, with significant contributions from the nitrogen atoms and the carbonyl group. The bromine atom would also influence the electronic distribution through its electron-withdrawing nature.

Table 2: Frontier Molecular Orbital Energies for a Representative Pyrazole Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.6

Note: The data in this table is illustrative and based on typical values for structurally similar pyrazole derivatives found in computational chemistry literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule. wikipedia.orguba.ar It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. researchgate.netresearchgate.net

In this compound, NBO analysis would reveal significant interactions between the filled orbitals (donors) and the empty orbitals (acceptors). For instance, the lone pairs on the nitrogen and oxygen atoms can donate electron density to the antibonding orbitals of adjacent sigma bonds, leading to stabilization. The analysis can quantify the energy of these interactions, providing a deeper understanding of the electronic delocalization within the molecule.

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Representative Pyrazole Derivative

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N5σ(C4-C9)5.2
LP(1) O1σ(C7-H8)2.8
π(C2-C3)π*(C4-N5)20.5

Note: The data in this table is illustrative and based on typical values for structurally similar pyrazole derivatives found in computational chemistry literature. Atom numbering is hypothetical.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are indispensable tools in drug discovery for predicting how a small molecule (ligand) might interact with a biological macromolecule, typically a protein. nih.gov These computational techniques help in identifying potential drug targets and elucidating the mechanism of action at a molecular level.

Prediction of Binding Interactions with Molecular Targets

Molecular docking studies with this compound would involve computationally placing the molecule into the binding site of various protein targets. Pyrazole-containing compounds are known to inhibit a range of enzymes, including kinases and carbonic anhydrases. nih.govrsc.org Docking simulations can predict the preferred binding orientation of the compound and estimate the binding affinity, often expressed as a docking score or binding energy.

Key interactions that contribute to binding affinity include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the nitrogen atoms of the pyrazole ring and the oxygen atom of the benzaldehyde group are likely to act as hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and π-π stacking interactions with the protein's amino acid residues.

Table 4: Predicted Binding Interactions of a Representative Pyrazole Derivative with a Kinase Target

Interacting ResidueInteraction TypeDistance (Å)
Lys72Hydrogen Bond2.1
Asp145Hydrogen Bond2.5
Leu132Hydrophobic3.8
Phe80π-π Stacking4.2

Note: The data in this table is illustrative and based on typical values for structurally similar pyrazole derivatives found in molecular docking studies.

Computational Elucidation of Potential Mechanisms of Action

By identifying the most likely protein targets and the specific binding interactions, computational methods can help to elucidate the potential mechanism of action of this compound. nih.gov If docking studies suggest strong binding to a particular kinase, for example, it can be hypothesized that the compound acts as a kinase inhibitor. rsc.org

Further computational analyses, such as molecular dynamics simulations, can be performed to study the stability of the ligand-protein complex over time and to observe any conformational changes that may occur upon binding. These simulations provide a more dynamic picture of the interaction and can strengthen the proposed mechanism of action. The electronic properties calculated through quantum chemical methods can also be correlated with the observed binding affinity, providing a more comprehensive understanding of the structure-activity relationship. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR)

The exploration of Structure-Activity Relationships (SAR) for pyrazole derivatives is a significant area of research in medicinal chemistry, aiming to understand how the structural features of these molecules influence their biological activity. researchgate.net Computational methods are invaluable in this pursuit, offering insights into the electronic and steric properties that govern a compound's interactions with biological targets. eurasianjournals.com For this compound, a hypothetical SAR study would focus on the key substituents: the bromo group on the pyrazole ring and the benzaldehyde moiety.

In silico assessments allow for a systematic evaluation of how different substituents on the pyrazole and phenyl rings might modulate the chemical properties and, by extension, the biological activity of this compound. Such studies often employ quantum mechanical calculations, like Density Functional Theory (DFT), to predict various molecular descriptors. eurasianjournals.comresearchgate.net

The presence of a bromine atom at the C4 position of the pyrazole ring is expected to significantly influence the molecule's electronic properties. Halogens are known to exert both inductive and mesomeric effects. In the case of bromine, its electron-withdrawing inductive effect would decrease the electron density of the pyrazole ring. This can be critical for the molecule's ability to participate in hydrogen bonding or other non-covalent interactions with a biological target. researchgate.netrsc.org

A systematic in silico SAR study could involve the virtual replacement of the bromo substituent with other groups to probe the effects on activity. For instance, replacing bromine with other halogens (F, Cl, I) or with electron-donating groups (e.g., methyl, methoxy) or other electron-withdrawing groups (e.g., nitro) would provide a spectrum of electronic and steric variations. researchgate.netrsc.org The calculated properties for these virtual analogs can then be correlated with hypothetical activity data to build a predictive SAR model.

Table 1: Predicted Effects of Substituents on the Chemical Properties of Pyrazole Derivatives

Substituent GroupPositionPredicted Electronic EffectPotential Impact on Biological Activity
Bromo (-Br)Pyrazole C4Electron-withdrawing (inductive)Can enhance binding affinity through halogen bonding and influence lipophilicity. researchgate.netrsc.org
Aldehyde (-CHO)Phenyl C3Electron-withdrawingMay act as a hydrogen bond acceptor and influence the overall molecular conformation.
Methyl (-CH3)Virtual ReplacementElectron-donatingCould increase lipophilicity and sterically influence binding. researchgate.net
Nitro (-NO2)Virtual ReplacementStrongly electron-withdrawingMay significantly alter electronic distribution and enhance interactions with electron-deficient pockets in a target protein. researchgate.netrsc.org

Conformational Analysis and Energy Landscapes

The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule fits into the binding site of a biological target. Conformational analysis of this compound would involve identifying the most stable conformations (lowest energy states) and the energy barriers between them. bohrium.com

The energy landscape of this compound is expected to show energy minima corresponding to specific, stable conformations. These stable conformations are likely to be non-planar, as a fully planar arrangement would result in significant steric hindrance between the hydrogen atom at the C5 position of the pyrazole ring and the hydrogen atoms on the benzaldehyde ring. X-ray crystallography studies of similar 1-phenylpyrazole (B75819) derivatives have shown a range of dihedral angles between the pyrazole and phenyl rings, indicating that the solid-state conformation is influenced by crystal packing forces. nih.gov In the gaseous or solution phase, which is more relevant to biological systems, a dynamic equilibrium between different low-energy conformations would exist.

The presence of the bromo substituent on the pyrazole ring and the aldehyde group on the phenyl ring can also influence the conformational preferences through steric and electronic effects. For example, electrostatic interactions between the bromine atom and the aldehyde's oxygen atom could favor certain orientations.

A detailed conformational analysis would provide insights into the shape of the molecule that is most likely to be biologically active. This information is critical for pharmacophore modeling and the design of new analogs with improved activity. nih.govmdpi.com

Research Applications of 3 4 Bromo 1h Pyrazol 1 Yl Benzaldehyde and Its Derivatives

Utilization in Advanced Organic Synthesis

The structural attributes of 3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde make it a highly useful intermediate in the field of advanced organic synthesis. Its pyrazole (B372694) core is a common feature in many biologically active compounds, and the presence of both an aldehyde and a bromo substituent provides multiple points for chemical modification.

Building Block for Complex Heterocyclic Architectures

The aldehyde functional group in this compound serves as a key reactive site for the construction of larger, more complex heterocyclic systems. Aldehydes are well-known to participate in a variety of condensation and multicomponent reactions. For instance, it can be envisioned to react with active methylene compounds, amines, and other nucleophiles in reactions such as the Knoevenagel condensation, Mannich reaction, or Hantzsch pyridine synthesis to afford a diverse range of fused and polycyclic heterocyclic compounds. The pyrazole moiety itself is a stable aromatic ring system that can be incorporated into these larger structures, potentially influencing their conformational properties and biological activities. The use of pyrazole-containing aldehydes in multicomponent reactions is a well-established strategy for the efficient, one-pot synthesis of complex molecules like pyranopyrazoles. mdpi.comtandfonline.com

Intermediate in the Synthesis of Structurally Elaborate Organic Compounds

Beyond its direct use in constructing heterocyclic rings, this compound can be utilized as an intermediate in multi-step synthetic sequences. The aldehyde group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into a variety of other functional groups, such as imines, oximes, or hydrazones. Each of these transformations opens up new avenues for further chemical elaboration. The bromo-substituent on the pyrazole ring is also a key handle for synthetic manipulation, most notably for transition metal-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. These reactions would allow for the introduction of a wide range of aryl, vinyl, or alkynyl groups at this position, leading to the generation of a library of structurally diverse compounds.

Precursor in the Development of New Synthetic Pathways

The unique reactivity of this compound can also inspire the development of novel synthetic methodologies. For example, the interplay between the aldehyde and the bromo-pyrazole moiety could be exploited in intramolecular reactions to generate novel fused ring systems. Researchers may also explore its use in domino or cascade reaction sequences, where multiple bond-forming events occur in a single synthetic operation, leading to a rapid increase in molecular complexity. The development of such efficient synthetic pathways is a major goal in modern organic chemistry.

Role in Medicinal Chemistry Research and Drug Design

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. nih.govnih.gov Consequently, derivatives of this compound are of significant interest in the pursuit of new therapeutic agents.

Scaffold for Novel Therapeutic Agent Development

The core structure of this compound can serve as a foundational scaffold for the design and synthesis of new drug candidates. By systematically modifying the aldehyde and bromo positions, medicinal chemists can explore the structure-activity relationships (SAR) of a series of related compounds. The pyrazole ring itself is known to interact with a variety of biological targets, and the substituents on the phenyl and pyrazole rings can be tailored to optimize potency, selectivity, and pharmacokinetic properties. Pyrazole-based compounds have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. globalresearchonline.netnih.govresearchgate.net A significant number of protein kinase inhibitors, a major class of targeted cancer therapies, are built upon a pyrazole framework. dntb.gov.uanih.govresearchgate.net

Therapeutic AreaPotential Application of Derivatives
OncologyDevelopment of kinase inhibitors for targeted cancer therapy.
Infectious DiseasesSynthesis of novel antibacterial and antifungal agents.
InflammationDesign of anti-inflammatory compounds.

Design of Chemical Probes for Biological System Investigations

Chemical probes are small molecules that are used as tools to study biological systems and validate new drug targets. An ideal chemical probe should be potent, selective, and have a known mechanism of action. The versatility of the this compound scaffold makes it an attractive starting point for the development of such probes. By attaching fluorescent tags, biotin labels, or photoreactive groups to the molecule, researchers can create probes that can be used to visualize biological processes, identify protein targets, or study enzyme function. The development of novel chemical probes is crucial for advancing our understanding of disease and for the initial stages of drug discovery.

Pharmacophore Exploration in Medicinal Chemistry

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. researchgate.net Pyrazole derivatives have demonstrated anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties. pharmaguideline.com The versatility of the pyrazole structure allows for the synthesis of numerous analogues, which facilitates the exploration of structure-activity relationships (SAR) to optimize efficacy and selectivity for specific biological targets. bohrium.com

The compound this compound is a valuable precursor in this context. Its key structural features are instrumental for pharmacophore exploration:

The Pyrazole Core: Provides a stable, aromatic heterocyclic system that can engage in various interactions with biological macromolecules, such as hydrogen bonding and π-stacking.

The Benzaldehyde (B42025) Group: Acts as a versatile chemical handle. It can be transformed into a wide range of other functional groups or used to link the pyrazole scaffold to other molecular fragments through reactions like condensation or reductive amination. This allows for the systematic modification of a lead compound to probe the pharmacophoric requirements of a biological target.

The Bromo Substituent: The bromine atom at the 4-position of the pyrazole ring can be replaced through various cross-coupling reactions, enabling the introduction of diverse substituents to explore new regions of chemical space and enhance biological activity.

By leveraging these features, medicinal chemists can generate extensive libraries of derivatives from this single precursor, accelerating the discovery of new therapeutic agents. bohrium.com

Contributions to Materials Science Research

The unique chemical characteristics of this compound and its derivatives also make them valuable in the field of materials science for the development of advanced functional materials.

The benzaldehyde functional group is particularly useful for integrating the pyrazole moiety into larger macromolecular structures like polymers. A key application is the functionalization of polymers that possess primary amino groups. The aldehyde can react with these amino groups to form an azomethine (Schiff base) linkage, effectively grafting the pyrazole-containing unit as a pendant group onto the polymer backbone. researchgate.netumich.edu This method has been explored for attaching pyrazoline hybrids to polymers, and the same principle applies to pyrazole-benzaldehyde derivatives. rsc.org

Furthermore, the aldehyde group can participate in various multicomponent reactions, which are highly efficient for synthesizing complex functional polymers. nih.gov For instance, reactions like the Kabachnik-Fields reaction can be adapted to incorporate the pyrazole structure into polymers, potentially endowing them with unique properties such as metal-chelating abilities or specific bioactivities. nih.gov This approach allows for the creation of specialized polymers for applications in environmental science, such as heavy metal adsorption, or in biomedicine.

The pyrazole-benzaldehyde scaffold is a promising platform for engineering materials with tailored optical and electronic properties. The intrinsic fluorescence of pyrazoline systems, which are structurally related to pyrazoles, has been widely exploited. umich.edursc.org By creating derivatives of this compound with extended π-conjugated systems, it is possible to design novel fluorescent and luminescent materials. beilstein-journals.org

The properties of these materials can be finely tuned by modifying the substituents on both the pyrazole and the phenyl rings. For example, introducing electron-donating or electron-withdrawing groups can alter the electronic structure of the molecule, thereby shifting its absorption and emission wavelengths. rsc.org The bromine atom at the C4 position of the pyrazole is a key site for such modifications via cross-coupling reactions, allowing for the systematic engineering of the material's photophysical characteristics.

A significant application in materials science is the use of pyrazole-benzaldehyde derivatives to create fluorescent polymers. These materials are valuable for applications in sensing, bioimaging, and photonics. researchgate.netrsc.org The aldehyde group provides a convenient anchor point for attaching the fluorescent pyrazole unit to a polymer support. umich.edu

The process typically involves reacting a compound like this compound with a polymer containing primary amine functionalities. This reaction forms a stable link and attaches the pyrazole moiety as a fluorescent pendant group. researchgate.net Studies on related benzaldehyde-pyrazoline hybrids have shown that this approach is effective. The resulting functionalized polymers exhibit fluorescence, with emission properties that can be influenced by the specific substituents on the pyrazoline ring. umich.edursc.org For instance, the introduction of a chlorine atom was found to amplify fluorescence intensity. rsc.org This strategy allows for the development of polymeric sensors where changes in the environment (e.g., presence of metal ions) can cause a detectable change in the fluorescence signal.

Table 1: Photophysical Properties of Benzaldehyde-Pyrazoline Hybrids
Compound TypeKey Structural FeatureObserved Emission MaximaEffect of SubstituentsReference
Benzaldehyde-Pyrazoline HybridAryloxyacetyl moiety at N1 of pyrazoline~350 nmAn electron-withdrawing group (e.g., Chlorine) at C3 phenyl ring amplifies fluorescence intensity. researchgate.netumich.edursc.org
Pyrazole-containing Boron (III) complexesDerived from pyrazole-4-carbaldehyde531-543 nm (Green region)Substituents do not significantly influence the position of emission maxima. scbt.com

Generation of Novel Derivatives for Enhanced Research Potential

The generation of novel derivatives from this compound is crucial for expanding its utility in research. The presence of the bromine atom is particularly advantageous for creating more complex molecular architectures through modern synthetic chemistry techniques.

Bipyrazoles, molecules containing two linked pyrazole units, are of significant interest due to their potential as ligands in coordination chemistry and as bioactive molecules in their own right. researchgate.net The compound 4-bromopyrazole is a known starting material for the synthesis of 1,4'-bipyrazoles. scielo.org.mx This indicates that the 4-bromo substituent on the pyrazole ring of this compound is a key functional group for accessing bipyrazole structures.

The synthesis of bipyrazoles can be achieved through transition metal-catalyzed cross-coupling reactions, where the C-Br bond is activated to form a new C-N or C-C bond. researchgate.net

C-N Coupling: Reactions such as the Buchwald-Hartwig amination can be used to couple the 4-position of the bromopyrazole with the nitrogen atom of another pyrazole molecule. rsc.org

C-C Coupling: Reactions like Suzuki-Miyaura or Negishi coupling can link the 4-position of the bromopyrazole to a carbon atom of another pyrazole that has been converted into a suitable organometallic reagent (e.g., a boronic acid or an organozinc compound). beilstein-journals.orgresearchgate.net

Table 2: Cross-Coupling Strategies for Bipyrazole Synthesis from Halogenated Pyrazoles
Reaction TypePrecursorsCatalyst/ReagentsBond FormedReference
Buchwald-Hartwig Amination4-Bromo-1H-pyrazole derivative + 1H-pyrazolePalladium catalyst (e.g., Pd(dba)₂) with a suitable ligandC4-N1' rsc.org
Suzuki-Miyaura Coupling4-Bromo-1H-pyrazole derivative + Pyrazoleboronic acidPalladium catalyst (e.g., XPhos Pd G2)C4-C'
Negishi Coupling4-Iodo-1H-pyrazole derivative + Pyrazolylzinc halidePalladium catalystC4-C' beilstein-journals.org
Copper-Catalyzed N-Hetarylation4-Iodo-1H-pyrazole derivative + 1H-pyrazoleCu₂O catalyst with a ligand (e.g., salicylaldoxime)C4-N1' umich.edu

These synthetic routes demonstrate the high potential of this compound as a precursor for generating complex and functionally diverse bipyrazole derivatives for advanced applications in various fields of chemical research.

Formation of Functionalized Fulleropyrrolidine Adducts

The covalent functionalization of fullerenes represents a significant area of materials science, enabling the modification of their physical, chemical, and biological properties. One of the most effective and widely utilized methods for this purpose is the 1,3-dipolar cycloaddition of azomethine ylides to the 6,6-double bonds of the fullerene cage, a reaction often referred to as the Prato reaction. This versatile reaction yields N-alkylated fulleropyrrolidines, and the use of substituted aldehydes, such as this compound, allows for the introduction of specific functionalities onto the fullerene scaffold.

The reaction involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid, typically N-methylglycine (sarcosine), with an aldehyde. In the context of the subject compound, this compound would serve as the aldehyde component. The resulting azomethine ylide then undergoes a [3+2] cycloaddition with the C60 fullerene, leading to the formation of a five-membered pyrrolidine ring fused to the fullerene core.

This synthetic route is highly adaptable, as the functional groups on the starting aldehyde are incorporated into the final fulleropyrrolidine structure. acs.org Consequently, the use of this compound would result in a fulleropyrrolidine adduct bearing a 3-(4-bromo-1H-pyrazol-1-yl)phenyl substituent. The presence of the pyrazole moiety offers potential for further chemical modifications or for influencing the electronic properties and solubility of the fullerene derivative.

The general reaction scheme for the formation of a fulleropyrrolidine adduct using this compound is outlined in the table below.

Table 1. Key Components in the Formation of a Fulleropyrrolidine Adduct
ReactantRoleStructure
This compoundAldehyde precursor for the azomethine ylideBr-C4H2N2-C6H4-CHO
N-methylglycine (Sarcosine)Amino acid precursor for the azomethine ylideCH3NHCH2COOH
C60 FullereneDipolarophileC60
ProductFulleropyrrolidine AdductC79H9BrN2

While the specific synthesis and characterization of the fulleropyrrolidine adduct derived from this compound are not extensively detailed in the available literature, the well-established nature of the Prato reaction provides a strong predictive framework for its successful formation. The resulting functionalized fullerene would be of interest for applications in materials science and medicinal chemistry, where the unique properties of both the fullerene cage and the pyrazole substituent can be synergistically exploited. nih.gov

Interactions and Biological Activity Research Directions for 3 4 Bromo 1h Pyrazol 1 Yl Benzaldehyde

Characterization of Molecular Interactions with Biological Entities

The initial step in evaluating a new chemical entity's therapeutic potential involves understanding how it interacts with biological macromolecules. For a compound like 3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde, this research is centered on its ability to bind to and modulate the function of key proteins and enzymes involved in disease processes.

Investigation of Binding Affinity to Proteins and Enzymes

Computational modeling and in vitro assays are foundational to predicting and confirming a molecule's interaction with biological targets. Molecular docking studies on Schiff bases derived from structurally related pyrazole-4-carbaldehydes have explored their binding affinity with enzymes such as dihydrofolate reductase and DNA gyrase, which are crucial targets in antimicrobial therapy. researchgate.netrasayanjournal.co.in These studies suggest that the pyrazole (B372694) scaffold can fit into the active sites of these enzymes, forming hydrogen bonds and hydrophobic interactions. researchgate.netrasayanjournal.co.in For instance, pyrazolo[3,4-d]pyrimidine derivatives, which share a core heterocyclic structure, have been shown to conserve interactions with key amino acid residues like Met769 within the ATP binding pocket of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. mdpi.com Future research would logically extend these in silico and in vitro binding assays to this compound to identify its specific protein and enzyme targets.

Research on Enzyme Modulation and Inhibitory Potential

Following binding studies, research typically progresses to investigating the functional consequences of these interactions, namely enzyme modulation. The pyrazole nucleus is a well-established pharmacophore in numerous enzyme inhibitors. Derivatives have demonstrated significant inhibitory activity against a range of enzymes.

Notably, pyrazole compounds are famous for their ability to inhibit cyclooxygenase (COX) enzymes, a cornerstone of anti-inflammatory drug action. researchgate.netresearchgate.net Research has also highlighted the potential of pyrazole derivatives to inhibit other enzymes such as lipoxygenase, which is also involved in the inflammatory cascade. nih.gov In the realm of cancer, related pyrazole-containing scaffolds like pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of protein kinases, including Epidermal Growth Factor Receptor (EGFR) and its resistant mutants (EGFRT790M), as well as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.comnih.gov The aldehyde functional group on this compound offers a reactive site for creating derivatives, such as Schiff bases, which have themselves been evaluated as inhibitors of enzymes like DNA gyrase. rasayanjournal.co.in

Academic Research into Specific Biological Activities

Building on the foundation of molecular interactions, academic research explores the broader biological effects of compounds within cellular and organismal systems. For this compound, the primary areas of investigation, based on its structural analogues, include its potential antimicrobial, anticancer, and anti-inflammatory properties.

Exploration of Antimicrobial Properties

The pyrazole scaffold is present in many compounds screened for antimicrobial activity. Research into Schiff bases derived from various pyrazole-4-carbaldehydes has demonstrated a range of antibacterial and antifungal activities. researchgate.net For example, Schiff bases synthesized from 3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde showed notable activity against Klebsiella pneumoniae. ijpsr.com Other studies have found that pyrazole derivatives can be potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The aldehyde group of the title compound is a key feature, as benzaldehyde (B42025) itself has been studied as an antibiotic modulator, suggesting that the entire structure could contribute to antimicrobial effects. nih.gov

Derivative ClassTarget Organism(s)Key FindingReference
Schiff Bases of Pyrazole-4-carbaldehydeBacteria & FungiDemonstrated a wide range of in vitro biological activities. researchgate.net
Schiff Bases of 3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehydeKlebsiella pneumoniaeShowed good activity against this specific bacterium. ijpsr.com
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivativesGram-positive bacteria (e.g., S. aureus)Highly potent growth inhibitors with low toxicity. nih.gov
(3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazeneE. coli, B. cereus, P. vulgarisShowed strong and selective activity against these bacteria. researchgate.net

Studies on Anticancer Potential

The development of novel anticancer agents is a significant focus of pyrazole chemistry. A multitude of studies have demonstrated the cytotoxic potential of pyrazole derivatives against various human cancer cell lines. umich.edu A particularly fruitful strategy has been the synthesis of Schiff bases from pyrazole-4-carbaldehydes. researchgate.netmdpi.comnih.gov These derivatives have shown promising anticancer activity, in some cases comparable to standard drugs like doxorubicin. researchgate.net The presence of a 4-bromophenyl group, as seen in the title compound, is a feature in some of the pyrazole precursors used in this line of research. researchgate.net Furthermore, related heterocyclic systems like pyrazolo[3,4-b]pyrazines and pyrazolo[3,4-d]pyrimidines are known for their anti-proliferative and apoptosis-inducing effects, often by inhibiting key enzymes in cancer progression like EGFR. nih.govnih.gov

Derivative/Analogue ClassCancer Cell Line(s)Reported ActivityReference
Schiff Bases of N-phenyl-pyrazoleMCF-7 (Breast)Revealed promising anticancer activity. researchgate.net
Pyrazolo[3,4-b]pyrazinesMCF-7 (Breast)Showed very significant inhibitory activity. nih.gov
Pyrazolo[3,4-d]pyrimidinesA549 (Lung), HCT-116 (Colon)Exhibited potent anti-proliferative activities. nih.gov
Salicylaldehyde BenzoylhydrazonesHL-60 (Leukemia), MCF-7 (Breast), MDA-MB-231 (Breast)Showed potent and selective anticancer activity. mdpi.com

Research into Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole-containing compounds is well-documented, with several marketed non-steroidal anti-inflammatory drugs (NSAIDs) featuring this core structure. nih.gov Research has shown that pyrazole derivatives can effectively reduce inflammation in preclinical models, such as the carrageenan-induced rat paw edema assay. nih.govsciensage.info The mechanism often involves the inhibition of COX and other inflammatory enzymes. researchgate.netresearchgate.net Studies on Schiff bases derived from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde have reported excellent anti-inflammatory activity. rasayanjournal.co.in Similarly, novel series of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have also demonstrated significant anti-inflammatory properties, indicating that the pyrazole-benzaldehyde framework is a viable scaffold for developing new anti-inflammatory agents. nih.gov

Methodologies for Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound, a systematic approach to SAR would involve modifying its core components—the pyrazole ring, the bromo substituent, and the benzaldehyde group—to understand their respective contributions to any observed biological effects.

The biological activity of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole and adjacent phenyl rings. nih.gov For this compound, systematic variations can be proposed to probe the chemical space around this scaffold.

The bromo substituent at the 4-position of the pyrazole ring is a key feature. Halogen atoms can influence a molecule's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can impact biological activity. researchgate.net Replacing the bromo group with other halogens (fluoro, chloro) or with hydrogen would help determine the importance of the halogen's size and electronegativity. Furthermore, introducing small alkyl or electron-donating/withdrawing groups at this position could provide further insights into the steric and electronic requirements for activity.

The benzaldehyde moiety offers multiple avenues for modification. The aldehyde group itself is a reactive functional group and can be a site for metabolic transformation or covalent interaction with biological targets. Its position on the phenyl ring (meta in this case) is also crucial.

Modification of the Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to various other functional groups such as oximes, hydrazones, or Schiff bases. These modifications would alter the electronic nature and hydrogen bonding capabilities of the molecule. For instance, studies on other pyrazole-4-carbaldehydes have shown that their conversion to chalcones can lead to potent anti-inflammatory and antioxidant activities. semanticscholar.orgnih.gov

Positional Isomerism: Moving the pyrazolyl group to the ortho or para position of the benzaldehyde would reveal the optimal spatial arrangement for interaction with a biological target.

Substitution on the Benzene Ring: Introducing various substituents (e.g., hydroxyl, methoxy, nitro, or alkyl groups) at different positions on the benzaldehyde ring would provide a comprehensive SAR map. For example, in a series of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, the presence of electron-donating groups on the phenyl ring was found to enhance antioxidant and anti-inflammatory activities. semanticscholar.org

A hypothetical SAR exploration for this compound is outlined in the table below:

Modification Site Proposed Substituent/Change Predicted Impact on Biological Activity
Pyrazole Ring (Position 4) H, F, Cl, CH₃Modulate lipophilicity and electronic properties
NO₂, CNInvestigate the effect of electron-withdrawing groups
Benzaldehyde Moiety (Aldehyde group) -COOH, -CH₂OHAlter hydrogen bonding and polarity
-CH=NOH (Oxime)Introduce new interaction points
Benzaldehyde Moiety (Pyrazolyl position) ortho, paraDetermine optimal spatial orientation
Benzaldehyde Moiety (Ring substitution) -OH, -OCH₃Enhance hydrogen bonding and electron-donating character
-NO₂, -CF₃Introduce electron-withdrawing properties

The development of robust SAR models is greatly enhanced by the integration of computational and experimental data. researchgate.net This synergistic approach can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of desired biological activity.

Computational (In Silico) Methods:

Molecular Docking: This technique can predict the binding orientation and affinity of this compound and its analogs within the active site of a known biological target. This can help in understanding the key interactions driving biological activity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the 3D structural features of a series of pyrazole analogs with their experimentally determined biological activities. These models can then be used to predict the activity of yet-to-be-synthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, offering a more realistic picture of the binding event and the stability of the interaction.

Experimental (In Vitro/In Vivo) Methods:

High-Throughput Screening (HTS): A library of analogs of this compound can be rapidly screened against a panel of biological targets to identify initial hits.

Enzyme Inhibition Assays: If a specific enzyme is targeted, in vitro assays can determine the inhibitory concentration (IC₅₀) of the compounds, providing a quantitative measure of their potency.

Cell-Based Assays: These assays can evaluate the effect of the compounds on cellular processes such as proliferation, apoptosis, or inflammation in a more physiologically relevant context.

In Vivo Studies: Promising candidates from in vitro studies can be further evaluated in animal models to assess their efficacy and pharmacokinetic properties.

The iterative cycle of designing compounds using computational methods, synthesizing and testing them experimentally, and then using the results to refine the computational models is a powerful strategy for efficient SAR development.

Methodology Description
Computational
Molecular DockingPredicts binding mode and affinity to a target protein.
3D-QSARCorrelates 3D molecular properties with biological activity.
Molecular DynamicsSimulates the dynamic interactions between the compound and its target.
Experimental
High-Throughput ScreeningRapidly screens large numbers of compounds for activity.
Enzyme Inhibition AssaysQuantifies the potency of compounds against specific enzymes.
Cell-Based AssaysEvaluates the effects of compounds in a cellular context.
In Vivo ModelsAssesses the efficacy and safety of compounds in a living organism.

Future Research Avenues in Biological Activity and Target Identification

Given the broad spectrum of biological activities reported for pyrazole derivatives, there are numerous exciting avenues for future research on this compound. researchgate.net

Screening against Diverse Biological Targets:

Kinase Inhibition: Pyrazole is a common scaffold in kinase inhibitors. nih.gov Screening this compound against a panel of kinases could identify potential anticancer or anti-inflammatory agents.

Enzyme Inhibition: Enzymes such as cyclooxygenases (COX), lipoxygenases, and various metabolic enzymes are known targets for pyrazole-containing drugs. researchgate.net Investigating the inhibitory potential of this compound against these enzymes could be a fruitful area of research.

Antimicrobial Activity: Many pyrazole derivatives have shown promising antibacterial and antifungal properties. researchgate.net This compound could be evaluated for its efficacy against a range of pathogenic microorganisms.

Neuroprotective Effects: Some pyrazole-containing compounds have been investigated for their potential in treating neurodegenerative diseases. nih.gov

Target Identification and Validation:

For novel compounds with interesting biological activity but an unknown mechanism of action, target identification is a critical step. Modern chemical biology approaches can be employed to identify the specific molecular targets of this compound.

Affinity-Based Methods: This involves designing a molecular probe based on the compound's structure to "fish out" its binding partners from a cell lysate.

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to map the active sites of enzymes on a proteome-wide scale, and can be used in a competitive format to identify the targets of a small molecule inhibitor.

Phenotypic Screening followed by Target Deconvolution: The compound can be screened in a disease-relevant phenotypic assay (e.g., cancer cell viability). For active compounds, various techniques such as genetic approaches (e.g., shRNA/CRISPR screens) or proteomic methods can be used to identify the target responsible for the observed phenotype.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-bromo-1H-pyrazole and benzaldehyde derivatives. Optimization involves using Pd catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., Na₂CO₃) in anhydrous DMF at 80–100°C . Yield improvements (>75%) are achieved by controlling stoichiometry (1:1.2 aryl halide:boronic acid) and inert atmosphere conditions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use tandem analytical techniques:

  • HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity .
  • NMR (¹H/¹³C) to verify substitution patterns (e.g., aldehyde proton at δ 10.2 ppm, pyrazole protons at δ 7.8–8.1 ppm) .
  • Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]⁺ = 265.0) .

Q. What are the key solubility and stability considerations for this compound in experimental setups?

  • Methodological Answer : The compound is soluble in DMSO, DMF, and dichloromethane but poorly in water. Stability tests show degradation <5% after 30 days at −20°C in dark, anhydrous conditions. Avoid prolonged exposure to light or humidity to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond angles and torsional strain. For example, the dihedral angle between pyrazole and benzaldehyde planes in derivatives averages 15.2°, indicating minimal steric hindrance . Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018 achieves R-factors <0.05 .

Q. What strategies are effective for analyzing contradictory biological activity data in pyrazole-benzaldehyde derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antitumor IC₅₀ varying by cell line) require:

  • Dose-response assays (MTT/WST-1) with triplicate technical replicates.
  • SAR studies to isolate substituent effects (e.g., bromo vs. fluoro at position 4 alters π-stacking with target proteins) .
  • Molecular docking (AutoDock Vina) to compare binding affinities against crystal structures (PDB: 3ERT) .

Q. How can regioselectivity challenges in functionalizing the pyrazole ring be addressed?

  • Methodological Answer : Electrophilic substitution at pyrazole C4 is favored due to bromine’s electron-withdrawing effect. For C5 modifications, use directing groups (e.g., –NO₂) or transition-metal catalysis (CuI/1,10-phenanthroline) . Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 3:7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.